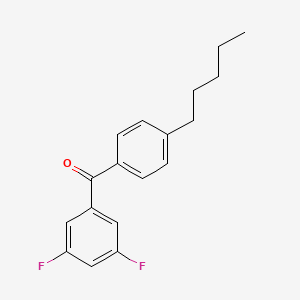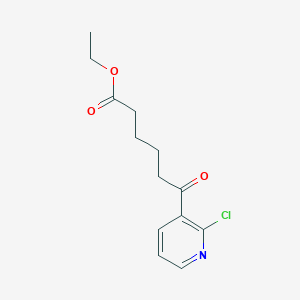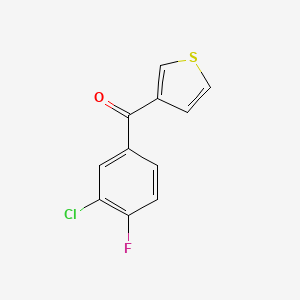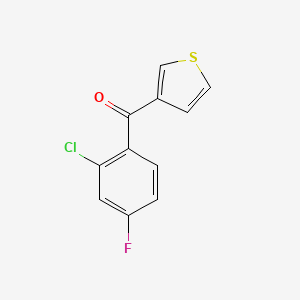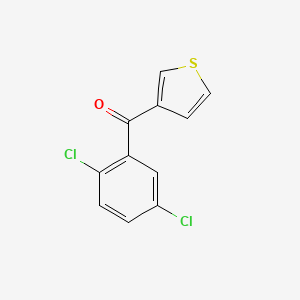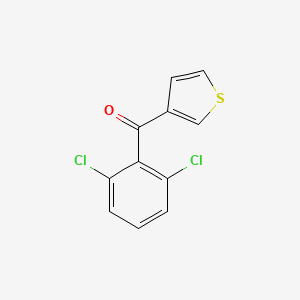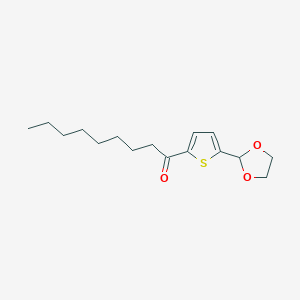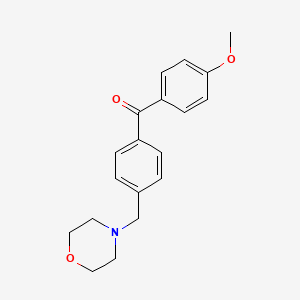
4-メトキシ-4'-モルホリノメチルベンゾフェノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-4’-morpholinomethyl benzophenone is an organic compound belonging to the class of benzophenones. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 62-65°C. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
4-Methoxy-4’-morpholinomethyl benzophenone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials
生化学分析
Biochemical Properties
4-Methoxy-4’-morpholinomethyl benzophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 4-Methoxy-4’-morpholinomethyl benzophenone and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of 4-Methoxy-4’-morpholinomethyl benzophenone on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the activity of key proteins in the MAPK pathway, 4-Methoxy-4’-morpholinomethyl benzophenone can alter gene expression and cellular metabolism. Furthermore, this compound has been found to affect the expression of genes involved in oxidative stress responses, potentially impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 4-Methoxy-4’-morpholinomethyl benzophenone exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, its binding to cytochrome P450 can inhibit the enzyme’s activity, leading to altered metabolic processes. Additionally, 4-Methoxy-4’-morpholinomethyl benzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-4’-morpholinomethyl benzophenone have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that 4-Methoxy-4’-morpholinomethyl benzophenone can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity. These effects are consistent with the compound’s role in modulating biochemical pathways and cellular processes .
Dosage Effects in Animal Models
The effects of 4-Methoxy-4’-morpholinomethyl benzophenone in animal models vary with dosage. At low doses, the compound has been found to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 4-Methoxy-4’-morpholinomethyl benzophenone can induce adverse effects, including hepatotoxicity and oxidative stress. These findings highlight the importance of dosage considerations in the application of this compound in biochemical research .
Metabolic Pathways
4-Methoxy-4’-morpholinomethyl benzophenone is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular function and homeostasis. Additionally, 4-Methoxy-4’-morpholinomethyl benzophenone can interact with cofactors such as NADPH, further modulating its metabolic effects .
Transport and Distribution
Within cells and tissues, 4-Methoxy-4’-morpholinomethyl benzophenone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of 4-Methoxy-4’-morpholinomethyl benzophenone within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 4-Methoxy-4’-morpholinomethyl benzophenone is critical for its activity and function. The compound has been found to localize to specific organelles, including the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The presence of 4-Methoxy-4’-morpholinomethyl benzophenone in these organelles can influence their function, particularly in terms of enzyme activity and metabolic processes .
準備方法
The synthesis of 4-Methoxy-4’-morpholinomethyl benzophenone typically involves the Friedel-Crafts acylation reaction. This method is regarded as one of the most important for preparing benzophenone derivatives . The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an appropriate acylating agent. Industrial production methods may involve large-scale synthesis in cGMP synthesis workshops to ensure high purity and quality.
化学反応の分析
4-Methoxy-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
作用機序
The mechanism of action of 4-Methoxy-4’-morpholinomethyl benzophenone involves its interaction with molecular targets and pathways. For instance, in the presence of isopropanol, it forms a stable radical intermediate that can undergo radical coupling to produce specific products . The exact molecular targets and pathways depend on the specific application and conditions.
類似化合物との比較
4-Methoxy-4’-morpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
4-Methylbenzophenone: Known for its use in plastic products.
4-Methoxybenzophenone: Used in sunscreens and cosmetic products.
2-Methoxy-4’-morpholinomethyl benzophenone: Another derivative with similar properties.
The uniqueness of 4-Methoxy-4’-morpholinomethyl benzophenone lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications.
特性
IUPAC Name |
(4-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYBMCXYENKRML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642620 |
Source


|
| Record name | (4-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-72-7 |
Source


|
| Record name | (4-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
